

DMA-CPPTL: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: DMA-CPPTL

Cat. No.: B1192589

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Executive Summary

DMA-CPPTL is a semi-synthetic sesquiterpene lactone derivative designed to overcome the poor aqueous solubility and bioavailability of its parent compound, Parthenolide (PTL). Structurally, it is the dimethylamino-Michael adduct of CPPTL (Cyclopropyl-Parthenolide).

This compound has emerged as a potent antineoplastic agent, specifically targeting Acute Myeloid Leukemia (AML) stem and progenitor cells. Unlike standard chemotherapeutics, **DMA-CPPTL** functions as a prodrug that, upon physiological hydrolysis, releases the active CPPTL moiety. This active form induces oxidative stress-mediated apoptosis via the ROS/JNK signaling axis, exhibiting high selectivity for leukemic cells over normal hematopoietic stem cells.

Chemical Identity & Nomenclature[1][2][3][4]

Due to its status as a specialized research compound, **DMA-CPPTL** does not yet have a formally assigned CAS number in public registries (e.g., CAS Common Chemistry). It is identified in literature primarily by its code name.

Identification Data

Parameter	Detail
Common Name	DMA-CPPTL
Full Chemical Name	Dimethylamino-Cyclopropyl-Parthenolide
Drug Class	Sesquiterpene Lactone Prodrug
Parent Compound	CPPTL (Cyclopropyl analogue of Parthenolide)
CAS Number	Not Assigned (Referenced as Research Code: DMA-CPPTL)
Molecular Formula	C ₁₇ H ₂₇ NO ₃ (Calculated based on adduct)
Solubility	Water-soluble (as hydrochloride or fumarate salt)

Structural Derivation & IUPAC Name

The nomenclature is derived from the parent scaffold, Parthenolide, with two key modifications:

- Cyclopropanation: Replacement of the C4-C5 epoxide ring with a cyclopropane ring (forming CPPTL).
- Michael Addition: Addition of a dimethylamino group to the exocyclic methylene at C13.

Proposed Systematic IUPAC Name: (1aR,7aS,10aS,10bS)-8-[(dimethylamino)methyl]-1a,5-dimethyl-2,3,6,7,7a,8,10a,10b-octahydro-1H-cyclopropa[9,10]cyclodeca[1,2-b]furan-9-one

(Note: Stereochemistry at the new C11 center is typically a mixture or determined by reaction conditions, often favoring the 11S diastereomer in similar PTL derivatives like DMAPT.)

Mechanism of Action (MOA)

DMA-CPPTL acts as a water-soluble prodrug. Upon administration, it converts back to the lipophilic active agent, CPPTL. The core mechanism involves the disruption of redox homeostasis in cancer cells.

The ROS/JNK Axis

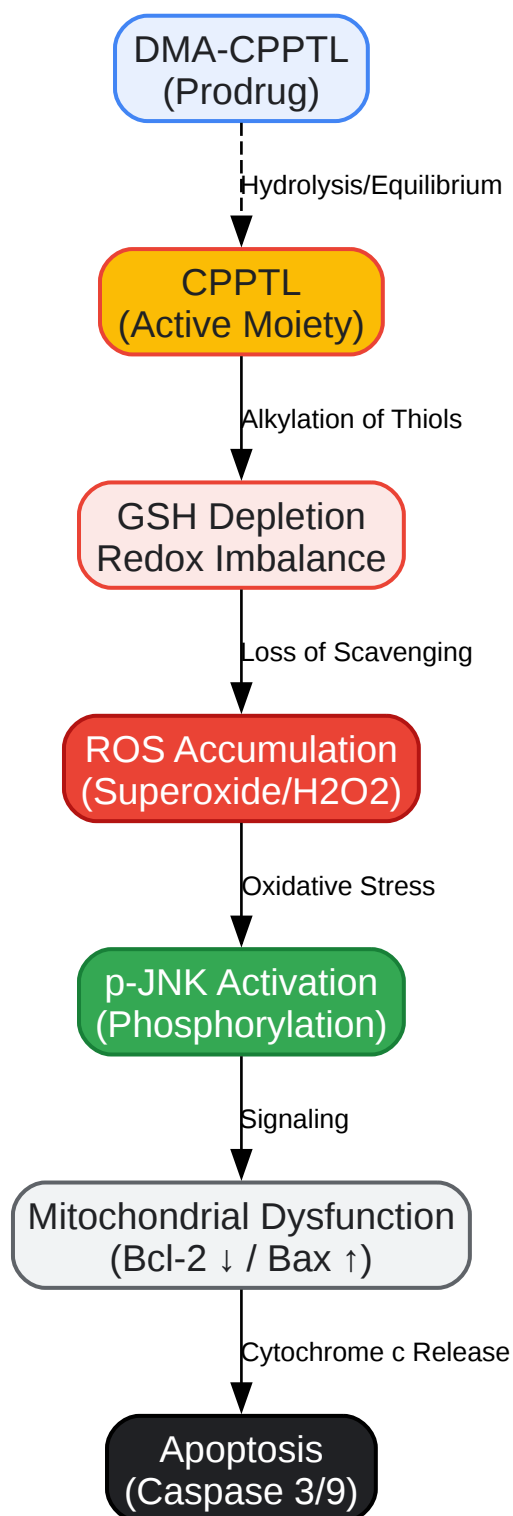
- Cellular Entry: **DMA-CPPTL** enters the cell and hydrolyzes/equilibrates to release CPPTL.
- ROS Generation: CPPTL (likely via its

-methylene-

-lactone moiety) depletes glutathione (GSH) and inhibits thioredoxin reductase, causing a rapid accumulation of Reactive Oxygen Species (ROS).
- JNK Activation: High ROS levels trigger the phosphorylation of c-Jun N-terminal Kinase (JNK).
- Apoptosis: Activated JNK translocates to the mitochondria or activates pro-apoptotic factors (Bax), leading to cytochrome c release and caspase-dependent cell death.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by **DMA-CPPTL** in AML cells.



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Figure 1: The pharmacological cascade of **DMA-CPPTL**, highlighting the critical role of ROS induction in triggering JNK-mediated apoptosis.

Synthesis & Manufacturing Protocol

The synthesis of **DMA-CPPTL** is a two-stage process starting from the natural product precursor.

Synthetic Route[1]

- Precursor: Costunolide (abundant natural sesquiterpene).
- Intermediate (CPPTL): Cyclopropanation of the C4-C5 double bond.
- Final Product (**DMA-CPPTL**): Michael addition of dimethylamine to the
-methylene-
-lactone.

Detailed Protocol (Bench Scale)

Note: This protocol is reconstructed based on standard methodologies for amino-parthenolide derivatives (e.g., Gao et al., 2017).

Step 1: Synthesis of CPPTL (Cyclopropyl-Parthenolide)

- Reagents: Costunolide, Diethylzinc (), Diiodomethane (), Toluene.
- Procedure: Perform a Simmons-Smith cyclopropanation on Costunolide. The reaction targets the C4-C5 olefin.
- Purification: Silica gel column chromatography.

Step 2: Synthesis of **DMA-CPPTL**

- Reagents: CPPTL (1.0 eq), Dimethylamine hydrochloride (

, 15.0 eq), Potassium Carbonate (

), Dichloromethane (

).

- Procedure:

- Dissolve CPPTL in

.

- Add

and

.

- Heat the mixture to reflux for approximately 5 hours.

- Monitor via TLC for the disappearance of the CPPTL spot.

- Filter the reaction mixture to remove inorganic salts.

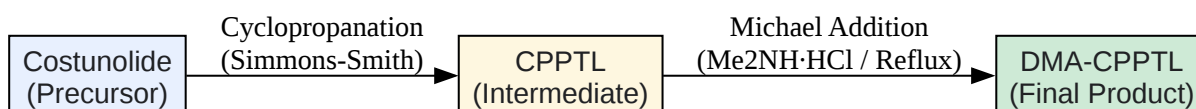
- Concentrate the filtrate under reduced pressure.

- Purification: Purify the crude solid via silica gel chromatography (Eluent:

/MeOH).

- Yield: Typically ~60-70% (White solid).

Synthesis Workflow Diagram



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Figure 2: Synthetic route from Costunolide to **DMA-CPPTL**.^[1]

Preclinical Efficacy Data

DMA-CPPTL demonstrates superior physicochemical properties compared to Parthenolide, specifically regarding solubility, while maintaining potent cytotoxicity against AML cell lines.

Cytotoxicity Profile (IC50)

Cell Line	Type	IC50 (CPPTL/DMA-CPPTL)	Comparison
KG1a	AML Stem-like	~ 2 - 4 M	Highly Sensitive
HL-60	Acute Promyelocytic	< 3 M	Sensitive
K562	CML	> 10 M	Less Sensitive
Normal HSCs	Healthy Stem Cells	> 20 M	High Selectivity

Key Advantages

- **Water Solubility:** The dimethylamino group allows for salt formation (e.g., fumarate or hydrochloride), enabling intravenous formulation.
- **Selectivity:** Exhibits a therapeutic window where it eradicates leukemic stem cells (LSCs) while sparing normal hematopoietic stem cells (HSCs).
- **In Vivo Efficacy:** In NOD/SCID mice xenografted with primary AML cells, **DMA-CPPTL** treatment significantly decreased leukemic engraftment and prolonged survival compared to vehicle controls.

References

- Gao, H. E., Sun, Y., Ding, Y. H., et al. (2017).^{[2][3]} "Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia." *Oncotarget*, 8(24), 38990–39000.^[3] [\[Link\]](#)
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- Neelakantan, S., Nasim, S., Guzman, M. L., et al. (2009). "Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-kappaB inhibitor, DMAPT (LC-1)." *Bioorganic & Medicinal Chemistry Letters*, 19(15), 4346–4349. [\[Link\]](#)

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Sources

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- [3. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors \[e-crt.org\]](#)
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